molecular formula C16H18FN3O3S B2582059 3-fluoro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide CAS No. 2034278-78-7

3-fluoro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide

Katalognummer B2582059
CAS-Nummer: 2034278-78-7
Molekulargewicht: 351.4
InChI-Schlüssel: QNCXKAUBTDCHBS-HDJSIYSDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-fluoro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide, also known as Compound A, is a synthetic compound with potential therapeutic applications. It has been the subject of scientific research due to its unique chemical structure and potential biological activity.

Wissenschaftliche Forschungsanwendungen

Selective Cyclooxygenase-2 Inhibition

A key application of benzenesulfonamide derivatives, including compounds structurally related to 3-fluoro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide, is in the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. This selective inhibition is significant for developing therapeutic agents for conditions like rheumatoid arthritis, osteoarthritis, and acute pain management. Introduction of a fluorine atom into the benzenesulfonamide structure has been shown to preserve COX-2 potency and notably increase COX1/COX-2 selectivity, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors such as JTE-522 Hashimoto et al., 2002.

Antimicrobial and Anticancer Activities

Another significant application area for benzenesulfonamide derivatives is their antimicrobial and anticancer activities. For instance, 4-(1-aryl-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamides have been synthesized and evaluated for their in vitro antimicrobial, antiviral, and cytotoxic activities. These compounds have shown promising results, with certain derivatives demonstrating effectiveness against specific bacterial strains. Moreover, the presence of a pyrimidine ring with electron-releasing groups has been favorable for antimicrobial activities Kumar et al., 2012.

Peripheral Benzodiazepine Receptor Studies

Compounds with benzenesulfonamide moieties have also been utilized in the study of peripheral benzodiazepine receptors (PBRs), which are of interest for their role in neurodegenerative disorders. Fluoroethoxy and fluoropropoxy substituted derivatives have been synthesized and found to have high in vitro affinity and selectivity for PBRs compared to central benzodiazepine receptors (CBRs). These derivatives have potential applications in the imaging and study of PBR expression in neurodegenerative diseases through positron emission tomography (PET) Fookes et al., 2008.

Cyclooxygenase-2 Inhibitor Development for Injectable Formulations

Research into 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety has led to the development of novel cyclooxygenase-2 (COX-2) inhibitors with potential for injectable formulations. These studies have identified compounds with selective and potent COX-2 inhibitory activities, highlighting the role of fluorine substitution on the benzenesulfonamide moiety in achieving selectivity and potency. Such compounds have shown promising pharmacokinetic properties and anti-inflammatory activity in vivo Pal et al., 2003.

Eigenschaften

IUPAC Name

3-fluoro-N-(4-pyrimidin-2-yloxycyclohexyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3S/c17-12-3-1-4-15(11-12)24(21,22)20-13-5-7-14(8-6-13)23-16-18-9-2-10-19-16/h1-4,9-11,13-14,20H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCXKAUBTDCHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NS(=O)(=O)C2=CC=CC(=C2)F)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.